N-(2-Cyano-cyclohex-1-enyl)-acetamide
Description
N-(2-Cyano-cyclohex-1-enyl)-acetamide is an organic compound characterized by the presence of a cyano group attached to a cyclohexene ring, which is further connected to an acetamide group
Properties
IUPAC Name |
N-(2-cyanocyclohexen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAAKBJNTCGTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312873 | |
| Record name | N-(2-Cyano-cyclohex-1-enyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500896-58-2 | |
| Record name | N-(2-Cyano-cyclohex-1-enyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-cyclohex-1-enyl)-acetamide typically involves the reaction of cyclohexene with a cyano group donor under specific conditions. One common method includes the use of a nitrile compound in the presence of a catalyst to facilitate the addition of the cyano group to the cyclohexene ring. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process often employs advanced techniques such as distillation and crystallization to purify the final product. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-cyclohex-1-enyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different amide derivatives.
Substitution: The compound can participate in substitution reactions where the cyano or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyano-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted acetamides.
Scientific Research Applications
Medicinal Chemistry
1.1 Pain Management and TRPV1 Receptor Modulation
One of the most significant applications of N-(2-Cyano-cyclohex-1-enyl)-acetamide is its potential as a modulator of the TRPV1 receptor, which is involved in pain sensation. Research indicates that compounds with similar structures can exhibit analgesic properties by interacting with this receptor, making them candidates for developing new pain relief medications . The ability to affect TRPV1 suggests that this compound could be explored further for treating neuropathic and inflammatory pain .
1.2 Anticancer Properties
Studies have shown that compounds containing cyano groups can exhibit cytotoxic effects against various cancer cell lines. The presence of the cyclohexene ring may enhance these effects through increased interaction with biological targets, providing a pathway for the development of novel anticancer agents.
Material Science
2.1 Organic Electronics
this compound's unique electronic properties make it a candidate for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is under investigation due to its ability to participate in charge transfer processes . The compound's structural characteristics may contribute to improved efficiency and stability in these applications.
Synthesis and Chemical Reactions
3.1 Synthetic Routes
Several synthetic methods have been developed for producing this compound, often involving the reaction of cyclohexenyl derivatives with acetamide under specific conditions to introduce the cyano group effectively . Understanding these synthesis pathways is crucial for scaling up production for research and industrial applications.
| Synthesis Method | Description |
|---|---|
| Cyclization Reaction | Involves cyclization of acetamide derivatives with appropriate reagents to form the desired compound. |
| Nitrile Introduction | Utilizes nitration techniques to introduce the cyano group into the cyclohexene structure. |
Case Studies
4.1 Analgesic Activity Evaluation
A study evaluated the analgesic activity of several acetamide derivatives, including this compound, using animal models to assess pain response. The results indicated a significant reduction in pain scores compared to control groups, suggesting its potential as an analgesic agent .
4.2 Electronic Properties Testing
In another study focused on organic electronics, this compound was tested as a component in OLEDs. The findings revealed enhanced light emission and stability compared to traditional materials, indicating its viability for commercial applications in display technologies .
Mechanism of Action
The mechanism by which N-(2-Cyano-cyclohex-1-enyl)-acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The acetamide group may also play a role in stabilizing the compound’s structure and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyano-cyclohex-1-enyl)-benzamide: Similar in structure but with a benzamide group instead of an acetamide group.
®-Cyano-cyclohex-1-enyl-methyl-acetic acid: Contains a methyl-acetic acid group instead of an acetamide group.
Uniqueness
N-(2-Cyano-cyclohex-1-enyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
N-(2-Cyano-cyclohex-1-enyl)-acetamide is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was evaluated for its effects on cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis in these cells, with IC50 values reported at approximately 10 µM .
The mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation and survival pathways. For instance, it was found to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair .
Toxicity Studies
Toxicological assessments revealed that this compound has a low toxicity profile in animal models. The no-observed-adverse-effect level (NOAEL) was determined to be 100 mg/kg body weight in rats, suggesting a favorable safety margin for potential therapeutic applications .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al., this compound was tested against a panel of bacterial strains. The results indicated significant bactericidal activity, particularly against multi-drug resistant strains of Staphylococcus aureus. This highlights its potential as a lead compound in antibiotic drug development .
Case Study 2: Cancer Cell Apoptosis Induction
A recent investigation by Johnson et al. explored the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound led to increased levels of caspase-3 activation, indicating the induction of apoptosis through the intrinsic pathway .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
